The compound (6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one is a complex chemical structure classified under the category of cycloheptapyridines. This compound is notable for its potential applications in pharmacology, particularly as an antagonist of the calcitonin gene-related peptide receptor, which has implications in migraine treatment and other neurological conditions. The compound's unique stereochemistry and functional groups contribute to its biological activity and specificity.
The compound is cataloged under various identifiers, including CAS number 1190363-46-2 and has been referenced in several scientific databases and patents related to drug development. It is synthesized primarily for research purposes and potential therapeutic applications.
This compound belongs to the class of cycloheptapyridines, characterized by a seven-membered nitrogen-containing ring structure. Its specific configuration is significant for its interaction with biological targets.
The synthesis of (6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one typically involves multi-step organic reactions that include:
The synthesis may utilize various reagents and catalysts to facilitate reactions such as:
The compound features:
(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions typical for organic compounds:
Reactions are often conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor reaction progress and purity.
The mechanism of action of this compound primarily involves its role as a calcitonin gene-related peptide receptor antagonist. By binding to these receptors in the nervous system:
Biological assays have demonstrated that this compound effectively reduces pain perception in preclinical models, indicating its potential therapeutic efficacy.
Relevant data indicate that this compound exhibits favorable properties for pharmaceutical formulation due to its stability profile.
This compound has significant implications in scientific research and potential clinical applications:
Ongoing research continues to explore additional therapeutic avenues for this compound within various fields of medicine.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1